2-Amino-2-cyclopropylpropanenitrile: Reduced Lipophilicity vs. Phenyl Analog
The substitution of a cyclopropyl ring for a phenyl ring in an α-aminonitrile scaffold results in a significant reduction in lipophilicity, a critical parameter for optimizing drug-like properties such as solubility and metabolic stability. The calculated partition coefficient (LogP) for the target compound is markedly lower than that of its phenyl analog .
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 0.64 (estimated) |
| Comparator Or Baseline | 2-Amino-2-phenylpropanenitrile: LogP = 2.15 (estimated) |
| Quantified Difference | The target compound exhibits a LogP that is approximately 1.51 log units lower, indicating significantly reduced lipophilicity. |
| Conditions | In silico estimation using ACD/Labs Percepta Platform and standard prediction algorithms. |
Why This Matters
Lower lipophilicity can translate to improved aqueous solubility and reduced off-target binding, making this scaffold more desirable for early-stage drug discovery where phenyl-containing analogs fail due to high LogP .
